

# The Menin-KMT2A-LEDGF Complex: A Structural and Functional Nexus in Leukemia

Author: BenchChem Technical Support Team. Date: December 2025

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An In-depth Technical Guide for Researchers and Drug Development Professionals

The tripartite complex formed by Menin, the histone methyltransferase KMT2A (also known as MLL1), and the lens epithelium-derived growth factor (LEDGF/p75 or PSIP1) represents a critical oncogenic driver in specific subtypes of acute leukemia. This guide provides a comprehensive overview of the structural biology of this complex, its role in leukemogenesis, and the therapeutic strategies being developed to disrupt its function. Detailed experimental protocols and quantitative data are presented to facilitate further research and drug discovery efforts in this area.

# Introduction: A Pivotal Complex in Chromatin Regulation and Cancer

The menin-KMT2A-LEDGF complex plays a crucial role in regulating gene expression through epigenetic mechanisms, primarily the methylation of histone H3 on lysine 4 (H3K4).[1][2] Menin, a scaffold protein with no intrinsic enzymatic activity, is essential for tethering the KMT2A complex to chromatin at specific gene loci.[3][4][5] This interaction is further stabilized by LEDGF, which acts as a chromatin reader, recognizing specific histone marks and anchoring the complex to its target genes.[3][6][7]

In the context of acute myeloid leukemia (AML) and acute lymphoblastic leukemia (ALL), chromosomal translocations involving the KMT2A gene are common, occurring in 5-10% of AML cases and up to 80% of infant ALL.[2][8] These translocations generate fusion proteins



where the N-terminal portion of KMT2A, which contains the binding sites for menin and LEDGF, is fused to one of over 80 different partner proteins.[2][9] This aberrant fusion complex is recruited to target genes, such as the HOXA9 and MEIS1 proto-oncogenes, leading to their overexpression, a block in hematopoietic differentiation, and ultimately, leukemic transformation.[1][2] The critical dependence of these leukemias on the integrity of the menin-KMT2A interaction has made it a prime target for therapeutic intervention.[10]

## **Structural Biology of the Ternary Complex**

The three-dimensional architecture of the menin-KMT2A-LEDGF complex provides the blueprint for understanding its function and for designing targeted inhibitors. The crystal structure of the human menin protein in complex with fragments of KMT2A and LEDGF has been solved, revealing the key molecular interactions that underpin the stability of this oncogenic assembly.

The core of the interaction is a deep pocket on the surface of menin that accommodates a short peptide motif from the N-terminus of KMT2A.[11] This interaction is crucial for the oncogenic activity of KMT2A fusion proteins. LEDGF, in turn, binds to a composite surface formed by both menin and KMT2A, further stabilizing the complex on chromatin.[11]

#### **Key Interaction Interfaces**

- Menin-KMT2A Interaction: The N-terminus of KMT2A contains two menin-binding motifs, MBM1 and MBM2.[12] The MBM1 motif binds with higher affinity to a deep hydrophobic pocket on menin.[12][13] This interaction is essential for the leukemogenic activity of KMT2A fusion proteins.
- Menin-LEDGF and KMT2A-LEDGF Interactions: LEDGF interacts with both menin and KMT2A, acting as a molecular bridge.[4][14] The integrase-binding domain (IBD) of LEDGF is responsible for these interactions.[6][14] The formation of this ternary complex is critical for the proper localization and function of the KMT2A methyltransferase machinery at its target genes.[3][4]

### **Quantitative Data**

The following tables summarize key quantitative data related to the menin-KMT2A-LEDGF complex, including binding affinities and the potency of small molecule inhibitors.



**Table 1: Binding Affinities of Complex Components** 

Interacting Proteins	Method	Dissociation Constant (Kd)	Reference(s)
Menin - KMT2A (MBM1)	Isothermal Titration Calorimetry (ITC)	72 nM	[13]
Menin - MI-2-2 (inhibitor)	Not Specified	22 nM	[11]
Menin - Neomycin (inhibitor)	Isothermal Titration Calorimetry (ITC)	15.6 μΜ	[11]
LEDGF/p75 IBD - MLL-MENIN complex	Isothermal Titration Calorimetry (ITC)	High affinity	[14]
Phosphorylated MLL1 IBM - LEDGF/p75 IBD	Not Specified	2- to 10-fold increased affinity	[6]

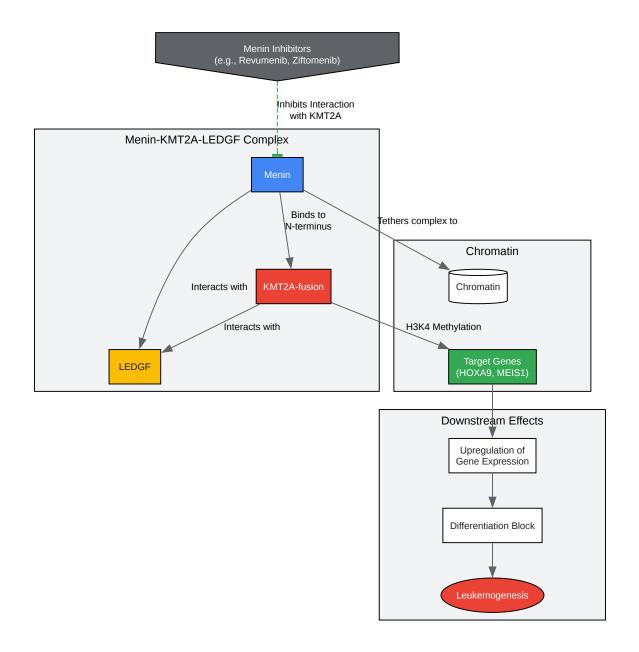
**Table 2: Inhibitory Potency of Menin Inhibitors** 

Inhibitor	Cell Line(s)	Assay	IC50 / GI50	Reference(s)
Revumenib (SNDX-5613)	KMT2A- rearranged ALL cell lines	MTT assay (4- day)	Varies by cell line (e.g., SEM: ~10 nM)	[15][16]
Ziftomenib (KO- 539)	MLL-r and NPM1mut AML cell lines	Proliferation assay (7-day)	Low nanomolar range	[17]
MI-3454	KMT2A-r human leukemia cell lines	Growth inhibition (7-day)	~7 to 27 nM	[13]

## **Signaling Pathway and Therapeutic Intervention**

The menin-KMT2A-LEDGF complex is a central node in a signaling pathway that drives leukemogenesis. Disruption of this complex with small molecule inhibitors has emerged as a promising therapeutic strategy.

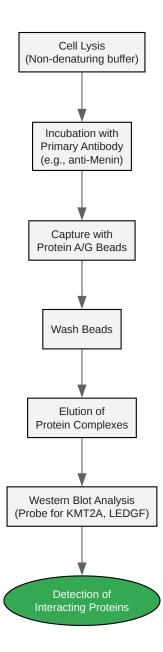




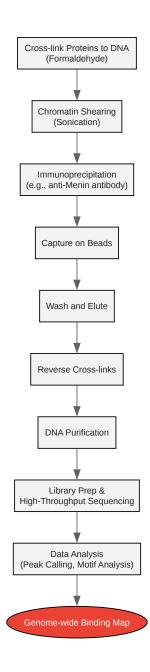












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- To cite this document: BenchChem. [The Menin-KMT2A-LEDGF Complex: A Structural and Functional Nexus in Leukemia]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15567472#structural-biology-of-the-menin-kmt2a-ledgf-complex]



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